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molecular formula C8H18N2O3S B8713063 N-methoxyethyl piperidinesulfonamide

N-methoxyethyl piperidinesulfonamide

Cat. No. B8713063
M. Wt: 222.31 g/mol
InChI Key: SYNIKFMGCXQQPA-UHFFFAOYSA-N
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Patent
US06372758B1

Procedure details

Part I: Preparation of methyl 1-(2-methoxyethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate. The unsubstituted piperidine sulfonamide from part H (3.0 g, 6.45 mmol) was dissolved in dry dimethylformamide (15 mL) and potassium carbonate (1.3 g, 9.7 mmol) and 2-bromoethyl methyl ether (908 uL, 9.7 mmol) were added. The reaction was stirred at 35° C. for sixteen hr and then concentrated in vacuo. The residue was taken up in ethyl acetate and filtered through Celite. The filtrate washed with water two times, saturated sodium chloride solution, dried over Na2SO4, filtered, and concentrated in vacuo. Chromatography (on silica, ethyl acetate/hexanes) provided the N-methoxyethyl piperidine sulfonamide as a white solid (1.65 g, 50%).
Name
methyl 1-(2-methoxyethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
unsubstituted piperidine sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
908 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COCCN1CCC([S:15]([N:18]2[CH2:23][CH2:22][CH:21](OC3C=CC(OC(F)(F)F)=CC=3)[CH2:20][CH2:19]2)(=[O:17])=[O:16])(C(OC)=O)CC1.C(=O)([O-])[O-].[K+].[K+].[CH3:42][O:43][CH2:44][CH2:45]Br.C[N:48](C)C=O>>[CH3:42][O:43][CH2:44][CH2:45][NH:48][S:15]([N:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1)(=[O:16])=[O:17] |f:1.2.3|

Inputs

Step One
Name
methyl 1-(2-methoxyethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl]sulfonyl]-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCN1CCC(CC1)(C(=O)OC)S(=O)(=O)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
Step Two
Name
unsubstituted piperidine sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
908 μL
Type
reactant
Smiles
COCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 35° C. for sixteen hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate washed with water two times, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COCCNS(=O)(=O)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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